An In-depth Technical Guide to 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Key Intermediate in Niraparib Synthesis
An In-depth Technical Guide to 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: A Key Intermediate in Niraparib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 761440-06-6), a critical intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[1][2] Niraparib is a significant therapeutic agent approved for the treatment of various cancers, including ovarian and fallopian tube cancers.[1][2] This document delves into the chemical and physical properties of this isoindol-1-one derivative, outlines a plausible and detailed synthetic protocol, discusses methods for its purification and characterization, and provides essential safety and handling information. The guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, process development, and cancer drug discovery.
Introduction and Physicochemical Properties
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic building block belonging to the isoindolinone family of compounds.[1] Its strategic importance stems from its role as a key precursor in the manufacturing of Niraparib, an orally active PARP inhibitor.[2][3][4] The structural integrity and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Chemical Structure and Properties
The fundamental properties of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 761440-06-6 | [1][5] |
| Molecular Formula | C₉H₁₀N₂O | [1][5] |
| Molecular Weight | 162.19 g/mol | [1][5] |
| Appearance | Expected to be an off-white to yellow solid | |
| Purity | Commercially available with ≥95% or ≥98% purity | [1][5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. |
Structural Diagram:
Caption: Chemical structure of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Synthesis and Mechanism
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one.
Caption: Proposed synthetic workflow for 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Detailed Experimental Protocol (Proposed)
This protocol is based on the synthesis of a similar compound and represents a robust method for the reduction of an aromatic nitro group.[6]
Step 1: Dissolution and Catalyst Addition
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In a suitable reaction vessel, suspend 2-methyl-7-nitro-2,3-dihydro-1H-isoindol-1-one (1 equivalent) in a suitable solvent such as methanol (approximately 10-20 volumes).
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Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Causality: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the hydrogenation conditions. Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
Step 2: Hydrogenation
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Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas, either from a balloon or a pressurized hydrogenation apparatus, and maintain a positive pressure.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. This typically takes several hours.
Causality: The hydrogenation reaction proceeds via the catalytic transfer of hydrogen from the gas phase to the nitro group on the surface of the palladium catalyst. Vigorous stirring is crucial to ensure efficient gas-liquid mass transfer and contact with the solid catalyst.
Step 3: Filtration and Work-up
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst.
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Wash the filter cake with additional methanol to ensure complete recovery of the product.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one.
Causality: Celite is an inert filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a catalyst-free product solution. Concentration under reduced pressure allows for the removal of the solvent at a lower temperature, minimizing potential degradation of the product.
Purification
The crude product can be purified by recrystallization or column chromatography.
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Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to recrystallize the crude product to obtain a higher purity solid.
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Column Chromatography: For higher purity requirements, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) can be employed.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. While specific experimental data is not publicly available, the expected spectroscopic features can be predicted based on its chemical structure. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
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Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically δ 6.5-7.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).
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Methylene Protons: A singlet corresponding to the two protons of the CH₂ group in the isoindolinone ring is expected (typically δ 4.0-4.5 ppm).
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N-Methyl Protons: A singlet for the three protons of the N-CH₃ group is expected (typically δ 2.8-3.2 ppm).
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Amino Protons: A broad singlet for the two protons of the NH₂ group is expected, and its chemical shift can vary depending on the solvent and concentration.
Expected ¹³C NMR Signals:
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Carbonyl Carbon: A signal for the carbonyl carbon of the lactam is expected in the downfield region (typically δ 165-175 ppm).
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Aromatic Carbons: Multiple signals corresponding to the carbons of the benzene ring are expected in the aromatic region (typically δ 110-150 ppm).
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Methylene Carbon: A signal for the CH₂ carbon of the isoindolinone ring is expected (typically δ 45-55 ppm).
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N-Methyl Carbon: A signal for the N-CH₃ carbon is expected (typically δ 25-35 ppm).
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 162. In Electrospray Ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z = 163.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
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N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) are expected in the region of 3300-3500 cm⁻¹.
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C=O Stretching: A strong absorption band for the carbonyl group of the lactam is expected around 1680-1700 cm⁻¹.
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C-N Stretching: Bands corresponding to the C-N stretching of the amine and the lactam are expected in the region of 1250-1350 cm⁻¹.
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Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear above 3000 cm⁻¹.
Role in Niraparib Synthesis
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a key building block in the synthesis of Niraparib. The overall synthesis of Niraparib has been disclosed in several patents, including WO2007113596 and US 8,071,623.[1][2] In these synthetic routes, the amino group of this intermediate is typically diazotized and then subjected to a cyclization reaction to form the indazole core of the Niraparib molecule.
Caption: Role of the intermediate in the formation of Niraparib's indazole core.
The precise control of the reaction conditions during these steps is crucial for achieving a high yield and purity of the final Niraparib drug substance.
Safety and Handling
Based on available Safety Data Sheets (SDS), 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
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May cause skin irritation.
-
May cause serious eye irritation.
-
The toxicological properties have not been thoroughly investigated.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
First Aid Measures:
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Conclusion
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one is a fundamentally important intermediate in the synthesis of the life-saving cancer therapeutic, Niraparib. This guide has provided a detailed overview of its chemical properties, a plausible and actionable synthetic protocol, and essential information on its characterization, role in drug synthesis, and safe handling. A thorough understanding of this key building block is indispensable for chemists and researchers dedicated to the advancement of oncology drug development and manufacturing.
References
- U.S. Patent 8,071,623 B2. Amide substituted indazoles as poly(ADP-ribose)polymerase(PARP) inhibitors.
- U.S. Patent 10,927,095 B2. Processes for the preparation of Niraparib and intermediates thereof.
-
European Patent 3615513. METHODS OF MANUFACTURING OF NIRAPARIB. Available from: [Link]
- U.S. Patent 11,091,459 B2. Niraparib compositions.
-
Research Explorer, The University of Manchester. Production of Niraparib using Imine Reductases. Available from: [Link]
-
Appretech. 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. Niraparib. Available from: [Link]
-
European Patent Application EP4559899A1. SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. Available from: [Link]
- Chinese Patent CN102675201A. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
- Chinese Patent CN101062897A. Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
-
European Patent 3068746. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. Available from: [Link]
- U.S. Patent 11,180,441 B2. Method for preparing substituted 4-aminoindane derivatives.
- European Patent EP1487781A2. Process for preparing 2-aminoindan derivatives.
Sources
- 1. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 2. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]
- 3. medkoo.com [medkoo.com]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. appretech.com [appretech.com]
- 6. 6-AMino-2,3-dihydroisoindol-1-one synthesis - chemicalbook [chemicalbook.com]
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Isoindolinone (Desired Product)
Phthalimide (Side Product)
